N-{[2-chloro-5-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]carbamothioyl}-3,4-dimethylbenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(2-CHLORO-5-{[1,3]OXAZOLO[4,5-B]PYRIDIN-2-YL}PHENYL)-1-(3,4-DIMETHYLBENZOYL)THIOUREA is a complex organic compound that features a unique combination of functional groups, including a thiourea moiety, a chlorinated phenyl ring, and an oxazolo[4,5-b]pyridine structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-CHLORO-5-{[1,3]OXAZOLO[4,5-B]PYRIDIN-2-YL}PHENYL)-1-(3,4-DIMETHYLBENZOYL)THIOUREA typically involves multi-step organic reactions. The starting materials often include chlorinated aromatic compounds and thiourea derivatives. The key steps in the synthesis may involve:
Nucleophilic substitution: reactions to introduce the chlorinated phenyl group.
Cyclization: reactions to form the oxazolo[4,5-b]pyridine ring.
Coupling reactions: to attach the thiourea moiety.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include:
Catalysis: to enhance reaction rates and selectivity.
Purification techniques: such as recrystallization or chromatography to isolate the desired product.
Scale-up processes: to ensure the reactions are feasible on a larger scale.
Chemical Reactions Analysis
Types of Reactions
3-(2-CHLORO-5-{[1,3]OXAZOLO[4,5-B]PYRIDIN-2-YL}PHENYL)-1-(3,4-DIMETHYLBENZOYL)THIOUREA can undergo various chemical reactions, including:
Oxidation: The thiourea moiety can be oxidized to form sulfonyl derivatives.
Reduction: The compound can be reduced to modify the functional groups.
Substitution: The chlorinated phenyl ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Dimethyl sulfoxide (DMSO), acetonitrile, ethanol.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiourea moiety may yield sulfonyl derivatives, while substitution reactions on the chlorinated phenyl ring can introduce various functional groups.
Scientific Research Applications
3-(2-CHLORO-5-{[1,3]OXAZOLO[4,5-B]PYRIDIN-2-YL}PHENYL)-1-(3,4-DIMETHYLBENZOYL)THIOUREA has several scientific research applications:
Medicinal Chemistry: Potential use as a pharmacophore in drug design due to its unique structural features.
Materials Science: Application in the development of novel materials with specific electronic or photophysical properties.
Organic Synthesis: Use as an intermediate in the synthesis of more complex organic molecules.
Mechanism of Action
The mechanism of action of 3-(2-CHLORO-5-{[1,3]OXAZOLO[4,5-B]PYRIDIN-2-YL}PHENYL)-1-(3,4-DIMETHYLBENZOYL)THIOUREA involves its interaction with specific molecular targets. The compound may:
Bind to enzymes: Inhibit or modulate enzyme activity through covalent or non-covalent interactions.
Interact with receptors: Modulate receptor activity by binding to active sites or allosteric sites.
Affect cellular pathways: Influence signaling pathways and cellular processes through its chemical interactions.
Comparison with Similar Compounds
Similar Compounds
Pyridinium salts: Structurally similar due to the presence of the pyridine ring.
Thiourea derivatives: Share the thiourea moiety, which is crucial for certain biological activities.
Oxazole compounds: Contain the oxazole ring, contributing to similar chemical reactivity.
Uniqueness
3-(2-CHLORO-5-{[1,3]OXAZOLO[4,5-B]PYRIDIN-2-YL}PHENYL)-1-(3,4-DIMETHYLBENZOYL)THIOUREA is unique due to its combination of functional groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C22H17ClN4O2S |
---|---|
Molecular Weight |
436.9 g/mol |
IUPAC Name |
N-[[2-chloro-5-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]carbamothioyl]-3,4-dimethylbenzamide |
InChI |
InChI=1S/C22H17ClN4O2S/c1-12-5-6-14(10-13(12)2)20(28)27-22(30)25-17-11-15(7-8-16(17)23)21-26-19-18(29-21)4-3-9-24-19/h3-11H,1-2H3,(H2,25,27,28,30) |
InChI Key |
IJFSRDBTGVTCCW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)NC(=S)NC2=C(C=CC(=C2)C3=NC4=C(O3)C=CC=N4)Cl)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.